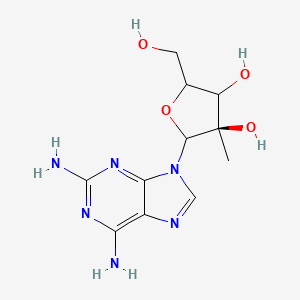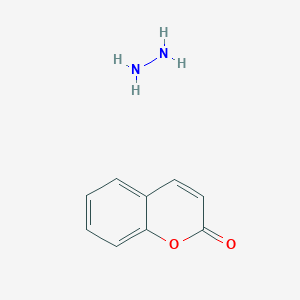
Chromen-2-one;hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin hydrazine is a compound that combines the structural features of coumarin and hydrazine. Coumarin, a benzopyrone derivative, is known for its fragrant properties and is widely used in perfumes and flavorings. Hydrazine, on the other hand, is a highly reactive and toxic compound used in various industrial applications. The combination of these two molecules results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Coumarin hydrazine can be synthesized through various methods. One common approach involves the reaction of coumarin derivatives with hydrazine or phenylhydrazine in the presence of glacial acetic acid . This reaction typically proceeds under mild conditions and results in the formation of coumarin hydrazine derivatives.
Industrial Production Methods
Industrial production of coumarin hydrazine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Coumarin hydrazine undergoes various chemical reactions, including:
Oxidation: Coumarin hydrazine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert coumarin hydrazine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the coumarin hydrazine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of coumarin hydrazine may yield coumarin oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
Coumarin hydrazine has a wide range of scientific research applications:
作用機序
The mechanism of action of coumarin hydrazine involves its interaction with specific molecular targets. For instance, in fluorescent probes, the compound undergoes nucleophilic substitution reactions with hydrazine, leading to a significant increase in fluorescence intensity . This property makes it useful for detecting hydrazine in various samples. The molecular targets and pathways involved in these reactions are primarily related to the chemical reactivity of the hydrazine moiety.
類似化合物との比較
Similar Compounds
Coumarin: A benzopyrone derivative known for its fragrant properties and use in perfumes and flavorings.
Hydrazine: A highly reactive and toxic compound used in various industrial applications.
Coumarin-fused-coumarins: Compounds with extended molecular frameworks and interesting photophysical properties.
Uniqueness of Coumarin Hydrazine
Coumarin hydrazine is unique due to its combination of the structural features of coumarin and hydrazine. This combination results in a compound with distinct chemical reactivity and biological properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
chromen-2-one;hydrazine |
InChI |
InChI=1S/C9H6O2.H4N2/c10-9-6-5-7-3-1-2-4-8(7)11-9;1-2/h1-6H;1-2H2 |
InChIキー |
ISMHYSVBWXVBMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2.NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)
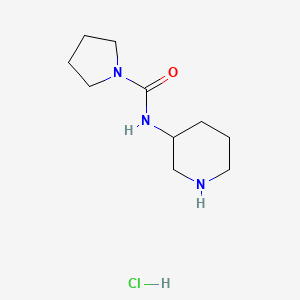
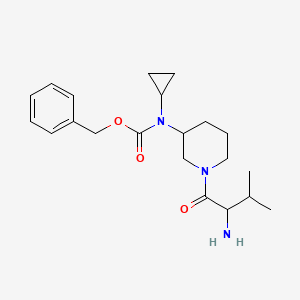

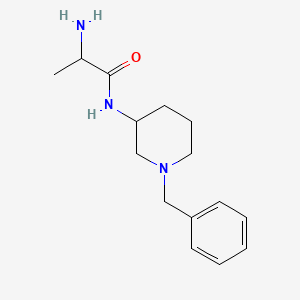
![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
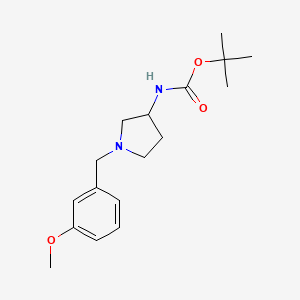
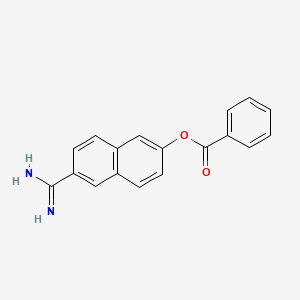
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)
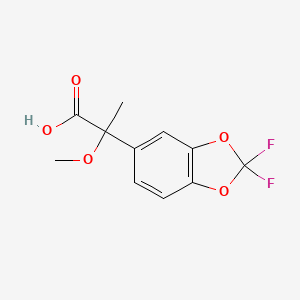
![(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B14793674.png)
